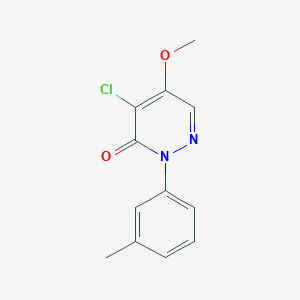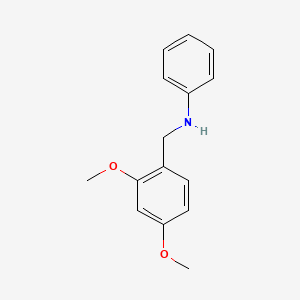
N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide, also known as DMNMAB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMNMAB belongs to the family of nitrobenzamides, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antibacterial properties. In
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. This compound inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. This compound also inhibits the activation of mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival. In addition, this compound inhibits the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins and play a crucial role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and suppression of angiogenesis. This compound also has anti-inflammatory and antibacterial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases. In addition, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide in lab experiments include its high purity, low toxicity, and high selectivity towards cancer cells. This compound can be easily synthesized using a multistep synthetic route, and its structure can be modified to improve its biological activity. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability, and its potential side effects, which need to be further investigated.
Zukünftige Richtungen
For N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide research include the optimization of its synthesis method to improve its yield and purity, the investigation of its potential side effects and toxicity, and the development of novel this compound derivatives with improved biological activity. In addition, further studies are needed to explore the potential therapeutic applications of this compound in various fields of medicine, including cancer, inflammation, and infectious diseases. The use of this compound in combination with other anticancer agents or immunotherapies should also be investigated to improve its efficacy and reduce potential side effects.
Synthesemethoden
N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide can be synthesized using a multistep synthetic route that involves the reaction of 3,4-dimethoxyaniline with 2-methyl-3-nitrobenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form. The synthesis method has been optimized to yield high purity and high yield of this compound, making it suitable for further scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. This compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, this compound has been shown to have anti-inflammatory and antibacterial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-12(5-4-6-13(10)18(20)21)16(19)17-11-7-8-14(22-2)15(9-11)23-3/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXZSKNVGVDDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5863107.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5863115.png)
![2-[(4-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5863118.png)

![3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone](/img/structure/B5863131.png)
![1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5863144.png)
![5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5863154.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5863189.png)
![methyl 4-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5863195.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5863207.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5863213.png)